

A Comprehensive Technical Guide to the Chemical Structure of Achromobactin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Achromobactin**

Cat. No.: **B1264253**

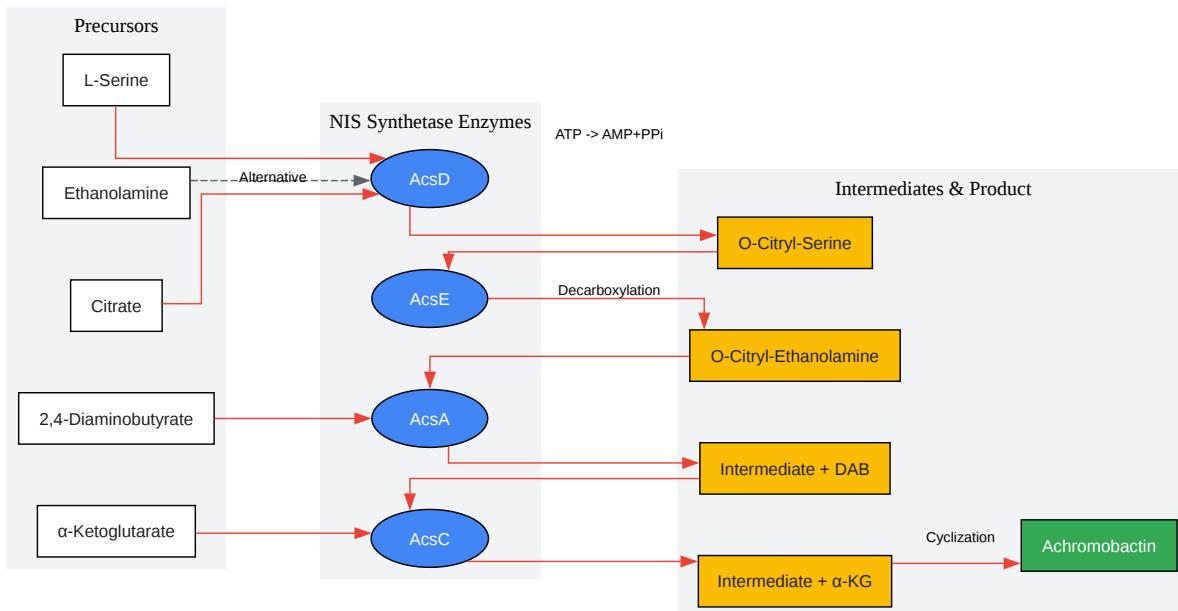
[Get Quote](#)

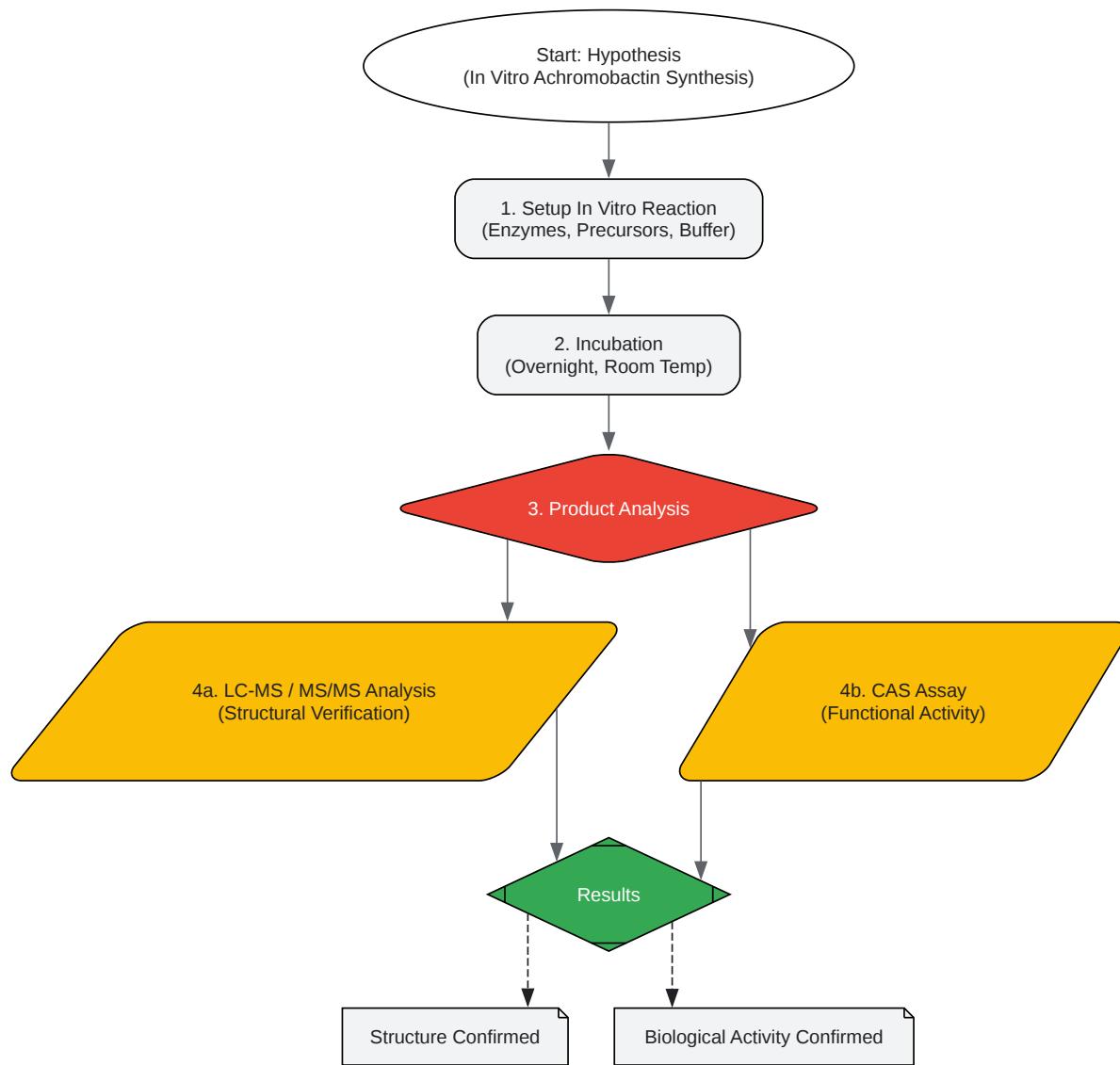
Achromobactin is a citrate siderophore, a high-affinity iron-chelating compound, produced by various bacteria, including the plant pathogen *Dickeya dadantii* (formerly *Erwinia chrysanthemi*) and *Pseudomonas syringae*, to acquire iron under conditions of iron limitation.^{[1][2][3]} Its unique structure and biosynthesis by non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetases make it a subject of significant interest in microbiology, biochemistry, and the development of novel antimicrobial strategies.^{[4][5]}

Chemical Structure

The chemical structure of **achromobactin** was elucidated through spectroscopic methods and chemical degradation.^[1] It is a complex molecule built upon a citrate core.^{[2][6]} This central citrate moiety is asymmetrically substituted with three distinct groups: L-2,4-diaminobutyrate (DAB), ethanolamine, and two molecules of α -ketoglutarate (α -KG).^{[2][7][8]} In a neutral aqueous solution, the α -ketoglutarate components cyclize to form pyrrolidine rings.^[6] As a citrate siderophore, **achromobactin** possesses four carboxylate groups that are crucial for the coordination of a ferric iron (Fe^{3+}) ion.^[9]

The IUPAC name for the deprotonated form of **achromobactin** is 1-[2-[(3R)-3-carboxylato-5-[[3-carboxylato-3-(2-carboxylato-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylate.^[9]


Physicochemical Properties


A summary of the key quantitative data for **achromobactin** is presented below.

Property	Value	Reference
Molecular Formula	$C_{22}H_{25}N_3O_{16}^{-4}$	[9]
IUPAC Name	1-[2-[(3R)-3-carboxylato-5-[[3-carboxylato-3-(2-carboxylato-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylate	[9]
Molecular Weight	587.4 g/mol	[9]
Exact Mass	587.12348172 Da	[9]
ChEBI ID	CHEBI:61346	[9]

Biosynthesis and Key Signaling Pathway

Achromobactin is assembled by a series of enzymes known as NRPS-independent siderophore (NIS) synthetases.[\[2\]](#)[\[6\]](#) The biosynthetic pathway involves four key enzymes: AcsD, AcsE, AcsA, and AcsC.[\[2\]](#)[\[7\]](#) The process is initiated by the AcsD enzyme, a type A NIS synthetase, which enantioselectively esterifies citric acid with L-serine.[\[4\]](#) This is a two-step reaction involving the activation of citrate's pro-R carboxyl group via adenylation, followed by the reaction of the enzyme-bound citryl adenylate with L-serine to form (3'S)-O-citryl-L-serine.[\[4\]](#) Subsequent enzymatic steps catalyzed by AcsE, AcsA, and AcsC lead to the condensation of 2,4-diaminobutyrate and α -ketoglutarate to complete the **achromobactin** molecule.[\[2\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Achromobactin, a new citrate siderophore of *Erwinia chrysanthemi* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Achromobactin Biosynthesis by *Pseudomonas syringae* pv. *syringae* B728a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of pyoverdine and achromobactin in *Pseudomonas syringae* pv. *phaseolicola* 1448a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Acyl Acceptor Specificity in the Achromobactin Biosynthetic Enzyme AcsD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional delineation of aerobactin biosynthesis in hypervirulent *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of achromobactin biosynthesis by *Pseudomonas syringae* pv. *syringae* B728a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Achromobactin | C22H25N3O16-4 | CID 50909799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Structure of Achromobactin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1264253#what-is-the-chemical-structure-of-achromobactin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com